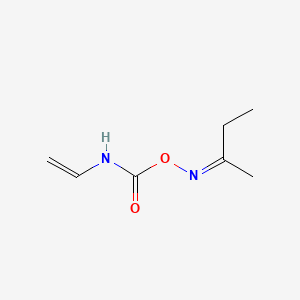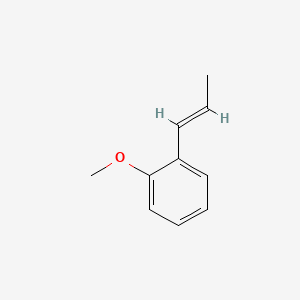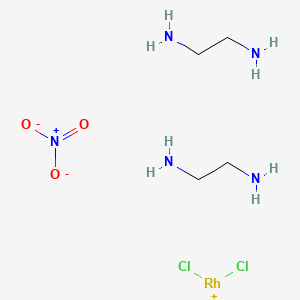
Dichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(ethylenediamine)rhodium nitrate is a coordination compound with the chemical formula C4H16Cl2N4Rh.NO3. This compound consists of a rhodium metal center coordinated to two ethylenediamine ligands and two chloride ions, with a nitrate counterion. Coordination compounds like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(ethylenediamine)rhodium nitrate typically involves the reaction of rhodium chloride with ethylenediamine in the presence of a nitrate source. One common method involves dissolving rhodium chloride in water, followed by the addition of ethylenediamine and a nitrate salt, such as sodium nitrate. The reaction mixture is then heated to facilitate the formation of the coordination complex. The resulting product is isolated by crystallization .
Industrial Production Methods
Industrial production of dichlorobis(ethylenediamine)rhodium nitrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to optimize the synthesis process.
化学反应分析
Types of Reactions
Dichlorobis(ethylenediamine)rhodium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or ammonia, under appropriate conditions.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Complexation Reactions: The compound can form complexes with other ligands, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of ligands like ammonia or water in aqueous solutions.
Oxidation-Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Complexation Reactions: Involve the addition of ligands such as phosphines or amines.
Major Products Formed
Substitution Reactions: Products include new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Products include rhodium complexes in different oxidation states.
Complexation Reactions: Products include mixed-ligand complexes with varied properties.
科学研究应用
Dichlorobis(ethylenediamine)rhodium nitrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism of action of dichlorobis(ethylenediamine)rhodium nitrate involves its interaction with biological molecules, such as DNA and proteins. The rhodium center can coordinate to nucleophilic sites on these molecules, leading to the formation of stable complexes. This interaction can disrupt the normal function of the biological molecules, resulting in therapeutic effects, such as the inhibition of cancer cell growth .
相似化合物的比较
Similar Compounds
- Dichlorobis(ethylenediamine)cobalt(III) chloride
- Dichlorobis(ethylenediamine)platinum(II) chloride
- Dichlorobis(ethylenediamine)palladium(II) chloride
Uniqueness
Dichlorobis(ethylenediamine)rhodium nitrate is unique due to the specific properties imparted by the rhodium center. Rhodium complexes are known for their high catalytic activity and stability, making them valuable in both research and industrial applications. Additionally, the ability of rhodium to undergo various redox reactions and form stable complexes with a wide range of ligands further enhances its versatility.
属性
CAS 编号 |
39561-32-5 |
|---|---|
分子式 |
C4H16Cl2N5O3Rh |
分子量 |
356.01 g/mol |
IUPAC 名称 |
dichlororhodium(1+);ethane-1,2-diamine;nitrate |
InChI |
InChI=1S/2C2H8N2.2ClH.NO3.Rh/c2*3-1-2-4;;;2-1(3)4;/h2*1-4H2;2*1H;;/q;;;;-1;+3/p-2 |
InChI 键 |
HFSXEEAFYJNPOE-UHFFFAOYSA-L |
规范 SMILES |
C(CN)N.C(CN)N.[N+](=O)([O-])[O-].Cl[Rh+]Cl |
相关CAS编号 |
15529-88-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
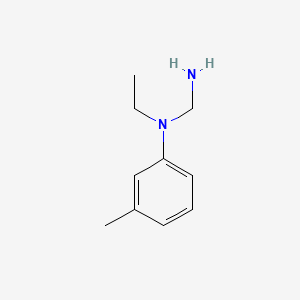
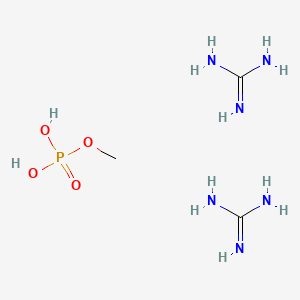
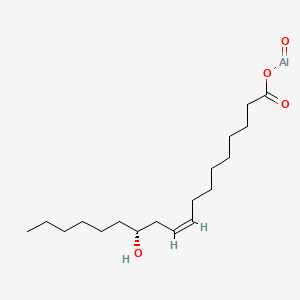
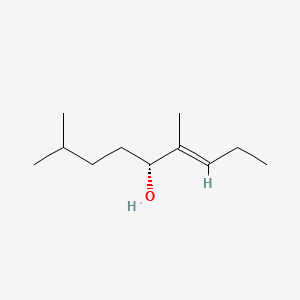
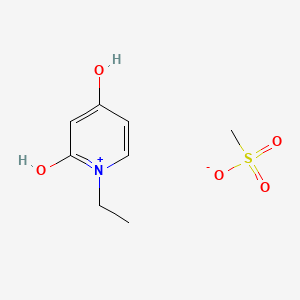

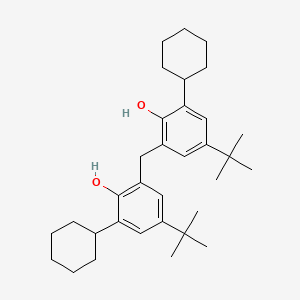
![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)

